molecular formula C20H21ClN2O6S B3506516 Methyl 2-[[2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)acetyl]amino]benzoate

Methyl 2-[[2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)acetyl]amino]benzoate

Cat. No.: B3506516
M. Wt: 452.9 g/mol
InChI Key: YRESQEHVZUTEOD-UHFFFAOYSA-N
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Description

Methyl 2-[[2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)acetyl]amino]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a sulfonylphenoxy group, which is further connected to a pyrrolidine ring. The presence of multiple functional groups, including chloro, sulfonyl, and ester groups, makes this compound an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)acetyl]amino]benzoate typically involves multiple steps:

    Formation of the sulfonylphenoxy intermediate: This step involves the reaction of 2-chloro-4-nitrophenol with pyrrolidine and a sulfonylating agent such as sulfonyl chloride under basic conditions to form the sulfonylphenoxy intermediate.

    Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine to form the acetylated product.

    Amidation: The acetylated product is reacted with methyl 2-aminobenzoate under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)acetyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group in the intermediate can be reduced to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or modulator of biological pathways.

    Medicine: Potential therapeutic applications due to its complex structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 2-[[2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)acetyl]amino]benzoate would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The presence of the sulfonyl and ester groups suggests potential interactions with proteins or nucleic acids, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(pyrrolidin-1-yl)benzoate: Similar structure but lacks the sulfonyl and chloro groups.

    2-[(4-Chloro-phenyl)-pyrrolidin-1-yl-methyl]-malonic acid diethyl ester: Similar functional groups but different core structure.

Uniqueness

Methyl 2-[[2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)acetyl]amino]benzoate is unique due to the combination of its functional groups, which provide a diverse range of chemical reactivity and potential applications. The presence of the sulfonylphenoxy group linked to a benzoate ester and a pyrrolidine ring makes it distinct from other similar compounds.

Properties

IUPAC Name

methyl 2-[[2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O6S/c1-28-20(25)15-6-2-3-7-17(15)22-19(24)13-29-18-9-8-14(12-16(18)21)30(26,27)23-10-4-5-11-23/h2-3,6-9,12H,4-5,10-11,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRESQEHVZUTEOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)S(=O)(=O)N3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-[[2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)acetyl]amino]benzoate
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Methyl 2-[[2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)acetyl]amino]benzoate

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